![molecular formula C16H16N2O5S B285251 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B285251.png)
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound with the molecular formula C16H16N2O5S. This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a benzoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-[(Dimethylamino)sulfonyl]benzoic acid with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
化学反応の分析
Types of Reactions
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the dimethylamino or sulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonated or nitrated derivatives.
科学的研究の応用
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The sulfonyl and dimethylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions . The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but lacks the sulfonyl and benzoyl groups.
3-({4-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid: An isomer with the same functional groups but different positions on the benzene ring.
Uniqueness
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfonyl groups enhances its ability to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
特性
分子式 |
C16H16N2O5S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)14-5-3-4-12(10-14)15(19)17-13-8-6-11(7-9-13)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21) |
InChIキー |
NZFYPUUBDBKRIY-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


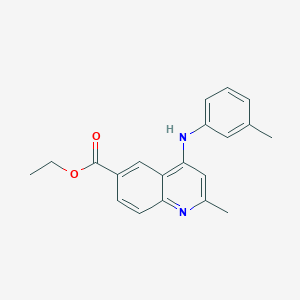
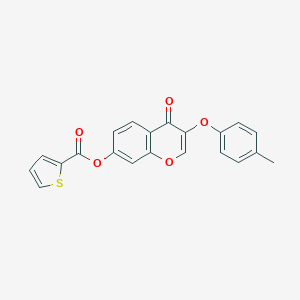
![Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
![ETHYL 4-[2-(2-{[3-(ETHOXYCARBONYL)-6-METHOXYQUINOLIN-4-YL]AMINO}ETHYL)-1H-1,3-BENZODIAZOL-1-YL]-6-METHOXYQUINOLINE-3-CARBOXYLATE](/img/structure/B285184.png)
![Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)
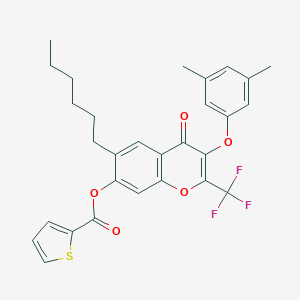
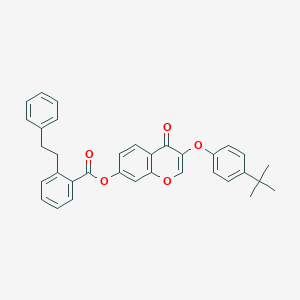
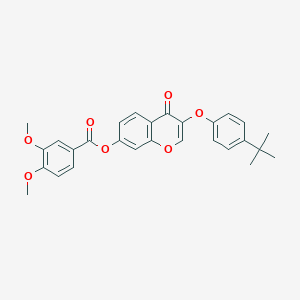
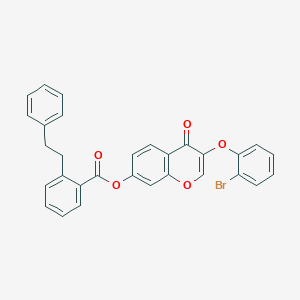
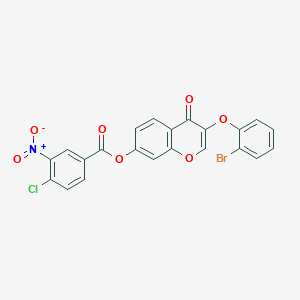
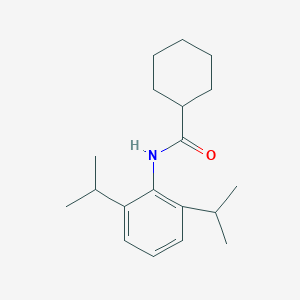
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
